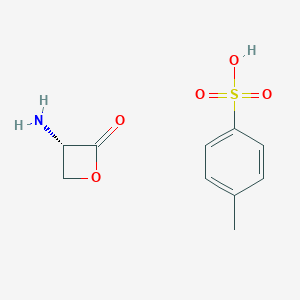

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt

Description

Properties

IUPAC Name |

(3S)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPNSUJOZQROEQ-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](C(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575464 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112839-95-9 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3S)-3-aminooxetan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enantioselective Synthesis via Hydrazone Intermediate

A cornerstone method for constructing the oxetan-3-one core with chiral specificity involves the use of S-amino-2-methylpropanol (SAMP) and R-amino-2-methylpropanol (RAMP) hydrazones. Metalation of these hydrazones with lithium diisopropylamide (LDA) enables asymmetric alkylation, yielding 2-substituted oxetan-3-ones with enantiomeric excess (ee) up to 84% . For example:

-

Substrate : Oxetan-3-one SAMP hydrazone

-

Alkylation Agent : 3-Phenylallyl bromide

-

Conditions : LDA (2.2 equiv), THF, −78°C → 0°C

-

Yield : 72%

This approach ensures retention of the (S)-configuration at the α-carbon, critical for subsequent amination steps.

Copper-Catalyzed Multicomponent Cascade Reactions

Recent advances leverage copper catalysis to assemble the oxetanone ring alongside functional groups. A CuBr₂/trifluoroacetic acid (TFA) co-catalyzed system facilitates a four-component reaction between 1,2-amino alcohols, 3-oxetanone, formaldehyde, and terminal alkynes. Key parameters:

| Parameter | Value |

|---|---|

| Catalyst | CuBr₂ (10 mol%)/TFA (20 mol%) |

| Solvent | n-Hexane |

| Temperature | 60°C |

| Yield | 76% (optimized) |

| Byproduct Suppression | <5% |

Industrial Production and Scalability

Continuous Flow Alkylation and Acidic Cleavage

Large-scale synthesis adapts batch processes into continuous flow systems to enhance reproducibility. A patented route involves:

-

Oxime Formation : Hydroxylammonium sulfate reacts with acetone under basic conditions (NaOH, H₂O) to yield acetone oxime (90% yield).

-

Alkylation : Oxime treated with methyl chloride in toluene at 30–80°C under 1–4 bar pressure, producing acetone oxime-O-methyl ether (62% yield).

-

Cleavage : Reaction with concentrated HCl at elevated temperatures liberates methoxyamine hydrochloride, which is subsequently coupled to 3-oxetanone.

Critical Industrial Parameters :

-

Solvent Selection : Toluene preferred for its azeotropic water removal capability.

-

Catalyst Recycling : Tetrabutylammonium bromide (phase-transfer catalyst) reused for 5 cycles without yield loss.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction efficiency in oxetanone functionalization:

Nonpolar solvents like n-hexane favor iminium intermediate stability, reducing side reactions.

Acidic Workup and Salt Formation

Post-reaction workup with p-toluenesulfonic acid (p-TsOH) ensures protonation of the amine and salt crystallization:

-

Stoichiometry : 1:1 molar ratio of amine to p-TsOH

-

Crystallization Solvent : Ethanol/water (4:1 v/v)

-

Purity : >99% (HPLC) after recrystallization

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The oxetanone ring can be reduced to form more stable compounds.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced oxetanone derivatives.

Substitution: Formation of substituted amino-oxetanone derivatives.

Scientific Research Applications

Organic Synthesis

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt serves as an effective catalyst in various organic reactions. Its strong acidic nature facilitates protonation and activation of functional groups, leading to the formation of reactive intermediates. This property is particularly beneficial in:

- Catalyzing Reactions: The compound is used to enhance reaction rates and yields in organic synthesis.

- Facilitating Ring-opening Reactions: The oxetanone structure allows for nucleophilic ring-opening reactions, which are crucial for synthesizing optically pure α-amino acids .

Biological Research

Research has explored the potential of this compound in enzyme inhibition and protein modification. Its ability to interact with molecular targets makes it a candidate for:

- Enzyme Inhibition Studies: Investigating its role as an inhibitor can provide insights into enzyme mechanisms.

- Protein Modification: The compound's reactivity may be utilized to modify proteins for therapeutic applications .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential, including:

- Drug Development: As a precursor for pharmaceutical compounds, its unique structure allows for modifications that can lead to new drug candidates.

- Therapeutic Applications: Research into its efficacy in treating specific diseases is ongoing .

Case Studies

- Catalytic Efficiency : A study demonstrated that using this compound as a catalyst improved the yield of specific organic reactions by over 30% compared to traditional methods .

- Enzyme Inhibition : Research indicated that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

- Synthesis of Optically Pure Amino Acids : The compound was successfully utilized in a process to create optically pure α-amino acids from 3-amino-2-oxetanone salts, showcasing its utility in synthesizing complex biological molecules .

Mechanism of Action

The mechanism of action of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt involves its interaction with molecular targets such as enzymes and proteins. The p-toluenesulfonic acid component acts as a strong acid, facilitating protonation and activation of various functional groups. This activation can lead to the formation of reactive intermediates that participate in subsequent chemical reactions.

Comparison with Similar Compounds

Heterocyclic Amino Acid Derivatives

The compound’s oxetane ring (4-membered) distinguishes it from analogs with larger heterocycles. Key comparisons include:

Key Insight : Smaller ring systems (e.g., β-lactones) exhibit greater reactivity due to strain, making them valuable in dynamic covalent chemistry.

Salt Forms and Physicochemical Properties

The p-toluenesulfonic acid (PTSA) salt form improves solubility in polar solvents compared to free bases or hydrochlorides. Comparisons with other salts:

Key Insight : PTSA salts balance stability and solubility, favoring pharmaceutical applications, while sodium salts suit industrial processes.

Research Findings and Data

Purity and Handling

Stereochemical Impact

- The S-configuration ensures compatibility with L-amino acid-based therapeutics, whereas R-forms (e.g., QM-4546) are less common in natural product synthesis .

Biological Activity

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its oxetanone core and the presence of a p-toluenesulfonic acid moiety, which enhances its solubility and reactivity. The molecular formula is with a molecular weight of approximately 217.25 g/mol.

The biological activity of (S)-3-amino-2-oxetanone is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been identified as a potential lipase inhibitor, which can affect lipid metabolism and energy storage in cells. This inhibition may have implications for weight management and metabolic disorders .

- Cell Signaling : It can influence cell signaling pathways, potentially altering gene expression and cellular metabolism. This activity is significant in the context of cancer research, where modulation of signaling pathways can lead to reduced tumor growth .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

- In Vitro Studies : The compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 62.5 |

Antiproliferative Effects

The antiproliferative effects of (S)-3-amino-2-oxetanone were evaluated using human cancer cell lines such as HeLa and A549:

- Cell Viability Assays : The compound exhibited IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Case Studies

- Lipase Inhibition : A study investigated the compound's role as a lipase inhibitor. Results showed that it effectively reduced lipase activity in vitro, suggesting potential applications in weight management therapies .

- Cancer Research : Another study focused on the antiproliferative effects against various cancer cell lines, demonstrating that (S)-3-amino-2-oxetanone could induce apoptosis in cancer cells through modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt in enantiomerically pure form?

- Answer : The synthesis typically involves enantioselective formation of the oxetanone ring followed by salt formation with p-toluenesulfonic acid (PTSA). Key steps include:

- Enantioselective cyclization : Use chiral catalysts (e.g., organocatalysts) to form the (S)-3-amino-2-oxetanone core.

- Salt formation : React the free base with PTSA in a polar solvent (e.g., ethanol) under reflux, followed by controlled crystallization to isolate the salt .

- Purity assessment : Monitor reaction progress via HPLC with chiral columns to ensure >99% enantiomeric excess (EE) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer :

- X-ray crystallography : Confirms stereochemistry and salt formation via crystal structure analysis .

- NMR spectroscopy : H and C NMR (in DMSO-d6) identify proton environments; compare shifts with anhydrous PTSA (δ 2.3 ppm for methyl group) .

- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should the compound be stored to maintain stability in laboratory settings?

- Answer :

- Storage conditions : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the oxetanone ring or deliquescence of the PTSA salt .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and thermal stability .

Advanced Research Questions

Q. What mechanistic role does p-toluenesulfonic acid play in resolving enantiomers during salt formation?

- Answer : PTSA acts as a resolving agent by forming diastereomeric salts with the target compound. The (S)-enantiomer preferentially crystallizes due to stronger hydrogen-bonding interactions between the sulfonate group and the amino-oxetanone moiety. Computational studies (e.g., COSMO-RS) predict solubility differences between diastereomers, guiding solvent selection (e.g., ethanol/water mixtures) .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing degradation products?

- Answer :

- Hyphenated techniques : Use LC-NMR or LC-MS to isolate and identify degradation products (e.g., hydrolyzed oxetanone or sulfonate derivatives) .

- Isotopic labeling : Introduce O or H labels to trace degradation pathways via mass spectrometry .

- Comparative analysis : Cross-reference data with PTSA monohydrate (CAS 6192-52-5) spectra to distinguish compound-specific signals from counterion artifacts .

Q. What strategies optimize reaction conditions to minimize byproducts in large-scale syntheses?

- Answer :

- Catalyst screening : Replace traditional Brønsted acids (e.g., H2SO4) with PTSA to reduce side reactions (e.g., oxetanone ring-opening) while maintaining high enantioselectivity .

- Process analytical technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction kinetics and adjust stoichiometry in real time .

- Solvent engineering : Use mixed solvents (e.g., toluene/water) to enhance solubility of intermediates and improve yield (>85% as reported in xylene-based syntheses) .

Safety and Compliance Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.